N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a benzo[b]thiophene ring system, a pyrazole ring, and a sulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[b]thiophene-3-ylpropan-2-one and 1-methyl-1H-pyrazole-4-sulfonyl chloride.
Reaction Steps: The reaction involves a nucleophilic substitution where the benzo[b]thiophene-3-ylpropan-2-one acts as the nucleophile and the sulfonyl chloride as the electrophile.
Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic attack.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistency and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonamide group to yield corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Substituted pyrazoles or benzo[b]thiophenes.
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
It is known that serotonin (5-hydroxytryptamine, 5-ht), the neurotransmitter that the 5-ht1a receptors interact with, plays a role in numerous physiological functions . Therefore, it can be inferred that this compound, by interacting with the 5-HT1A receptors, could potentially affect these serotonin-regulated pathways.
Result of Action
Given its interaction with the 5-ht1a receptors, it could potentially influence the physiological functions regulated by serotonin, as mentioned earlier .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, storage conditions can affect the compound’s stability . Furthermore, the compound’s efficacy could be influenced by factors such as the individual’s metabolic rate, the presence of other drugs, and individual genetic variations.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions involving inflammation and infection. Industry: The compound's unique structure makes it valuable in the creation of advanced materials and catalysts.
Comparison with Similar Compounds
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1H-pyrazole-4-sulfonamide: Lacks the methyl group on the pyrazole ring.
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-ethyl-1H-pyrazole-4-sulfonamide: Has an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness: The presence of the methyl group on the pyrazole ring in N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide provides unique chemical and biological properties compared to its analogs. This structural difference can influence its binding affinity, stability, and overall activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and other areas of research.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)13-8-16-18(2)9-13)7-12-10-21-15-6-4-3-5-14(12)15/h3-6,8-11,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYYASKMMSSDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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